molecular formula C5H7AsO6 B1174121 Acid black 64 CAS No. 12238-84-5

Acid black 64

Cat. No.: B1174121
CAS No.: 12238-84-5
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Description

Acid Black 60 (CAS 12218-95-0) is a chromium-complex azo dye with the molecular formula C₃₈H₃₃CrN₈O₁₀S₂ and a molecular weight of 877.84 g/mol. It belongs to the class of acid dyes, commonly used in textile and leather industries due to its affinity for protein-based fibers like wool and silk. Structurally, it features:

  • Azo groups (-N=N-) for chromophoric properties.
  • Sulfonyl (-SO₂-) and acetamido (-NHCOCH₃) groups enhancing solubility and substrate binding.
  • A central chromium(III) ion coordinated to organic ligands, improving lightfastness and washfastness .

Its synthesis involves diazotization and coupling reactions, typical for azo dyes, followed by metallization with chromium salts. The presence of chromium increases environmental and toxicity concerns, necessitating strict regulatory compliance during industrial use .

Properties

CAS No.

12238-84-5

Molecular Formula

C5H7AsO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 64 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is stirred continuously to ensure uniformity, and the product is isolated by filtration, washed, and dried.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The azo group in this compound can be reduced to form aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Acid Black 64 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo dye chemistry.

    Biology: Employed in staining techniques for microscopy, particularly for staining proteins in gel electrophoresis.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings.

Mechanism of Action

The primary mechanism by which Acid Black 64 exerts its effects is through the formation of strong ionic bonds with the amino groups in proteins. This interaction results in the staining of proteinaceous materials, making it useful in various staining applications. The azo group in this compound can also undergo photochemical reactions, which are being explored for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acid Black Dyes

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Metal Content Primary Applications
Acid Black 60 12218-95-0 C₃₈H₃₃CrN₈O₁₀S₂ 877.84 Azo, sulfonyl, acetamido, hydroxy Chromium(III) Wool, silk, leather dyeing
Acid Black 1 1064-48-8 C₂₂H₁₄N₆Na₂O₉S₂ 694.54 Azo, nitro, sulfonic acid None Biological staining, textiles
Acid Black 84 6408-22-6 C₃₄H₁₈CrN₈Na₆O₂₆S₆⁻⁴ 1336.87 Azo, nitro, sulfonato, hydroxy Chromium(III) High-fastness industrial dyes

Key Differences

Chromium Content vs. Metal-Free Dyes

  • Acid Black 60 and 84 contain chromium , enhancing lightfastness but raising toxicity risks. Acid Black 1, a sodium salt of a nitro-azo dye, lacks metal ions, making it preferable for biological applications (e.g., staining proteins in labs) but less durable in industrial settings .

Solubility and Substituents Acid Black 84’s six sulfonato groups (-SO₃⁻) and sodium counterions grant superior water solubility compared to Acid Black 60’s acetamido and sulfonyl groups. This makes Acid Black 84 more suitable for high-pH dye baths . Acid Black 1’s nitro group (-NO₂) contributes to a deeper black shade but reduces photostability .

Acid Black 1, while non-metallized, may degrade into aromatic amines, requiring monitoring under EU Directive 2002/61/EC .

Performance Characteristics

  • Washfastness : Acid Black 60 and 84 outperform Acid Black 1 due to chromium-mediated fiber-binding .
  • Color Depth : Acid Black 1 provides intense black shades for microscopy but fades faster under UV exposure .
  • Thermal Stability : Acid Black 84’s sulfonato groups enhance stability in high-temperature dyeing processes .

Research Findings and Gaps

  • Structural Efficiency: Acid Black 84’s multiple sulfonato groups improve dye uptake on nylon and polyester blends, as noted in industrial trials .
  • Toxicity Studies: Limited data exist on the ecotoxicological impact of Acid Black 60’s chromium complex in aquatic systems, highlighting a research gap .
  • Alternatives : Metal-free alternatives like Acid Black 1 are being explored for sustainability, though compromises in fastness remain unresolved .

Q & A

Q. What techniques are effective in assessing the environmental toxicity of this compound in aquatic systems?

  • Methodological Answer : Conduct acute toxicity bioassays (e.g., Daphnia magna immobilization tests) to determine LC50 values. Pair with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify dye residues. Compare results with regulatory thresholds (e.g., OECD guidelines) to evaluate ecological risks .

Q. How can UV-Vis spectroscopy be calibrated to quantify this compound in wastewater samples?

  • Methodological Answer : Prepare standard calibration curves at λmax (typically 500–600 nm for azo dyes). Account for matrix interference using standard addition methods or solid-phase extraction (SPE) for sample cleanup. Validate with spike-recovery tests to ensure accuracy (±5% error tolerance) .

Q. What are the limitations of using spectrophotometry for analyzing this compound in complex matrices?

  • Methodological Answer : Spectrophotometry may fail in turbid samples due to light scattering. Mitigate by centrifuging samples or using derivative spectroscopy. Cross-check with ion-pair chromatography (IPC) to resolve co-eluting contaminants .

Advanced Research Questions

Q. How can contradictory data on this compound’s photostability under varying UV intensities be resolved?

  • Methodological Answer : Design controlled accelerated aging experiments with calibrated UV lamps (e.g., 254 nm vs. 365 nm). Use kinetic modeling (e.g., pseudo-first-order decay) to compare degradation rates. Replicate studies across independent labs to isolate equipment or environmental variables .

Q. What mechanistic insights can computational modeling provide on this compound’s adsorption onto cellulose fibers?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to model dye-fiber interactions at atomic resolution. Validate with Langmuir isotherm data and X-ray photoelectron spectroscopy (XPS) to confirm binding sites. Address discrepancies between simulated and empirical data by adjusting force field parameters .

Q. How do co-pollutants (e.g., heavy metals) influence this compound’s biodegradation in anaerobic sludge systems?

  • Methodological Answer : Use multivariate regression to analyze synergistic/antagonistic effects. Conduct batch experiments with varying metal concentrations (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) and monitor degradation via HPLC-MS. Apply toxicity assays to distinguish metabolic inhibition from physical adsorption .

Q. What statistical approaches are suitable for resolving variability in this compound’s electrochemical reduction efficiency?

  • Methodological Answer : Apply response surface methodology (RSM) to optimize electrode potential, pH, and dye concentration. Use ANOVA to identify significant factors. Address outliers by repeating trials under controlled humidity and temperature .

Q. How can researchers address gaps in understanding the long-term stability of this compound in polymer composites?

  • Methodological Answer : Perform accelerated weathering tests (e.g., QUV aging) and track colorfastness via CIELAB metrics. Use Arrhenius modeling to extrapolate degradation rates. Cross-reference with FTIR and SEM to correlate chemical changes with material integrity .

Methodological Considerations

  • Data Contradictions : Replicate experiments under standardized conditions and use meta-analysis to aggregate findings. For example, discrepancies in adsorption efficiency may stem from inconsistent substrate pretreatment (e.g., cellulose vs. polyester) .
  • Interdisciplinary Tools : Combine spectroscopic, computational, and statistical methods to triangulate results. For instance, pair DFT with experimental FTIR to validate vibrational modes .
  • Ethical and Safety Protocols : Document waste disposal procedures for this compound, particularly sulfonic acid byproducts, to comply with REACH regulations .

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